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Compound of Interest

Compound Name: PRT3789

Cat. No.: B15623699

Get Quote

An In-depth Technical Overview of the Potent and Selective EZH2 Inhibitor

GSK343 is a highly potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor

of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the

catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in

epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a

mark associated with transcriptional repression.[1] Aberrant EZH2 activity is implicated in the

pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1]

[3] This document provides a comprehensive technical overview of GSK343, including its

chemical properties, mechanism of action, and key experimental data and protocols relevant to

its use in research and drug development.

Chemical Structure and Properties
GSK343, with the chemical name N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[2-(4-

methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide, is a cell-permeable

small molecule.[1][4][5][6]
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Property Value Reference

Molecular Formula C31H39N7O2

Molecular Weight 541.69 g/mol [1][5]

CAS Number 1346704-33-3 [1][4]

Appearance
White to beige to brown

powder
[7]

Solubility DMSO: 15 mg/mL [7]

LogP 3.23 [3]

SMILES

CCCC1=C(C(=O)NC(=C1)C)C

NC(=O)C2=C3C=NN(C3=CC(

=C2)C4=CC(=NC=C4)N5CCN(

CC5)C)C(C)C

[1]

InChI

1S/C31H39N7O2/c1-6-7-23-

14-21(4)35-31(40)26(23)18-

33-30(39)25-15-24(16-28-

27(25)19-34-38(28)20(2)3)22-

8-9-32-29(17-22)37-12-10-

36(5)11-13-37/h8-9,14-17,19-

20H,6-7,10-13,18H2,1-5H3,

(H,33,39)(H,35,40)

[7]

Mechanism of Action
GSK343 acts as a competitive inhibitor of EZH2, with respect to the co-factor S-adenosyl-L-

methionine (SAM).[1][2] By binding to the SAM-binding pocket of EZH2, GSK343 prevents the

transfer of a methyl group from SAM to the lysine 27 residue of histone H3.[1] This leads to a

dose-dependent reduction in the levels of H3K27me3, thereby derepressing the transcription of

EZH2 target genes, many of which are tumor suppressors.[1][2] GSK343 exhibits high

selectivity for EZH2 over other histone methyltransferases.[2][7][8]
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Mechanism of GSK343 Action

Biological Activity and Selectivity
GSK343 is a potent inhibitor of EZH2 with an IC50 of 4 nM in cell-free assays.[9][7][8] It

demonstrates significant selectivity for EZH2 over its close homolog EZH1 (60-fold) and greater

than 1000-fold selectivity against other histone methyltransferases.[2][7][8]
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Target IC50 (nM)
Selectivity vs.
EZH2

Reference

EZH2 4 - [9][7][8]

EZH1 240 60-fold [1][8]

Other HMTs >4000 >1000-fold [2][7][8]

Cellular Activity
In cellular assays, GSK343 effectively inhibits H3K27 trimethylation. For instance, in HCC1806

breast cancer cells, GSK343 inhibited H3K27me3 with an IC50 of 174 nM.[1][8] It has been

shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1][8]

Cell Line Cancer Type Effect IC50 (µM) Reference

HCC1806 Breast Cancer
Inhibition of

H3K27me3
0.174 [1][8]

LNCaP Prostate Cancer
Inhibition of cell

proliferation
2.9 [1][8]

HeLa Cervical Cancer
Inhibition of cell

proliferation
13 [9]

SiHa Cervical Cancer
Inhibition of cell

proliferation
15 [9]

U87, LN229 Glioma
Inhibition of cell

proliferation
~5 [2]

T24R, 5637R

(Cisplatin-

resistant)

Bladder Cancer
Inhibition of cell

viability
~20 [10]

Experimental Protocols
In Vitro EZH2 Inhibition Assay (Radiometric)
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This protocol describes a common method to determine the in vitro potency of compounds

against the EZH2 enzyme.

Preparation
Reaction Detection

Prepare GSK343 serial dilutions in DMSO
Dispense GSK343 dilutions into 384-well plate

Prepare PRC2 complex (EZH2, EED, SUZ12, etc.)

Add PRC2 complex and pre-incubate

Prepare substrate mix (HeLa nucleosomes, [3H]-SAM)

Initiate reaction by adding substrate mix Incubate for 60 min at 30°C Quench reaction and transfer to filter paper Wash filter paper to remove unincorporated [3H]-SAM Measure incorporated radioactivity using scintillation counting

Click to download full resolution via product page

In Vitro EZH2 Inhibition Assay Workflow

Methodology:

Compound Preparation: Prepare a 10 mM stock solution of GSK343 in 100% DMSO. Create

an 11-point serial dilution (1:3 ratio) in a 384-well plate.[8]

Enzyme and Substrate Preparation: The assay utilizes the 5-member PRC2 complex (Flag-

EZH2, EED, SUZ12, AEBP2, RbAp48). The substrate solution consists of HeLa

nucleosomes (5 µg/mL) and [³H]-S-adenosyl-L-methionine ([³H]-SAM) (0.25 µM).[8]

Assay Execution:

Dispense 100 nL of the compound dilutions into the assay plate using acoustic dispensing

technology.[8]

Add equal volumes of 10 nM EZH2 complex and the substrate solution to the assay

plates.[8]

Pre-incubate the enzyme with the compound for 10 minutes.[8]
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Initiate the reaction by adding 1 µM [³H]-SAM.[8]

Incubate the reaction plates for 1 hour at 30°C.[8]

Detection:

Quench the reaction by transferring the mixture to P81 filter paper.[8]

Wash the filter paper with PBS to remove unincorporated [³H]-SAM.[8]

Measure the incorporated radioactivity using a scintillation counter to determine the level

of histone methylation.[8]

Cell Viability (CCK-8) Assay
This protocol is used to assess the effect of GSK343 on the proliferation of cancer cells.

Methodology:

Cell Seeding: Plate glioma cells (e.g., U87, LN229) in 96-well plates at a density of 2,000

cells per well and incubate overnight.[2] For cisplatin-resistant bladder cancer cells (T24R,

5637R), seed 1.5 x 10³ cells per well.[10]

Compound Treatment: Treat the cells with various concentrations of GSK343 (e.g., 5, 7.5, 10

µM for glioma cells; 5, 10, 20 µM for bladder cancer cells) or a vehicle control (0.1% DMSO)

for 24, 48, and 72 hours.[2][10]

Measurement:

Add 100 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[10]

Incubate for an additional 2 hours.[10]

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

[10]

Western Blot Analysis for H3K27me3
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This protocol is used to measure the inhibition of EZH2 activity in cells by quantifying the levels

of H3K27me3.

Methodology:

Cell Treatment and Lysis: Treat cells (e.g., Saos2 osteosarcoma cells) with various

concentrations of GSK343 for 48 hours.[11] Harvest the cells and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.[11]

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

[11]

Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them

to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with a primary antibody against H3K27me3. A loading control,

such as total Histone H3 or GAPDH, should also be probed.[2][12]

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

In Vivo Studies
GSK343 has demonstrated anti-tumor activity in xenograft models. In a glioma xenograft

model, treatment with 5 mg/kg of GSK343 significantly inhibited tumor growth.[9] The average

tumor volume and weight in the GSK343-treated group were markedly reduced compared to

the control group.[9] However, it has been noted that GSK343 has high clearance in animal

models, which may limit its in vivo applications.[1]

Conclusion
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GSK343 is a valuable chemical probe for studying the biological roles of EZH2. Its high

potency and selectivity make it a powerful tool for in vitro and in vivo investigations into the

therapeutic potential of EZH2 inhibition. The data and protocols presented in this guide offer a

comprehensive resource for researchers and drug development professionals working with

GSK343. Further research is warranted to optimize its pharmacokinetic properties for potential

clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15623699/docs#gsk343-a-technical-guide-for-
researchers-and-drug-development-professionals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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